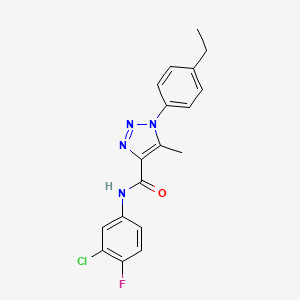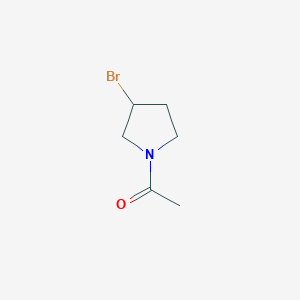
1-(3-Bromopyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyrrolidin-1-yl)ethanone is an organic compound featuring a bromine atom attached to a pyrrolidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of pyrrolidine derivatives. For instance, the reaction of pyrrolidine with bromine in the presence of a suitable solvent can yield 3-bromopyrrolidine, which can then be reacted with ethanone derivatives to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions, often in acidic or basic media.
Major Products:
Substitution Reactions: Products include various substituted pyrrolidine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
1-(3-Bromopyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of brominated pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
2-Bromo-1-(pyridin-3-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
3-Bromo-1-propanol: A simpler brominated compound with different reactivity and applications.
Uniqueness: 1-(3-Bromopyrrolidin-1-yl)ethanone is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-bromopyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFFFSSNKQIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
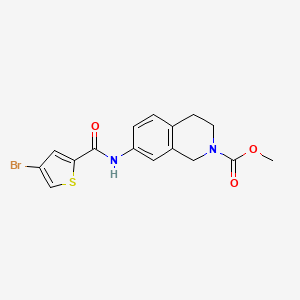

![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)
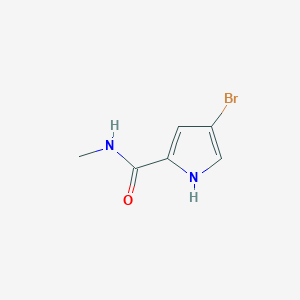
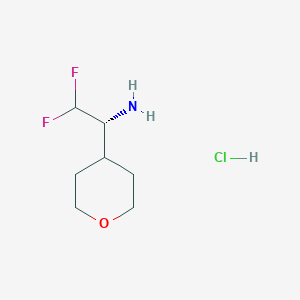
![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)
![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)
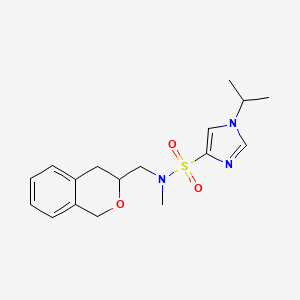

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)
![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)
